Cas no 24877-72-3 ((-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid)
(-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Thiazolidinecarboxylicacid, 3-acetyl-, (-)-
- 3-Acetyl-4-thiazolidincarbonsaeure
- 3-ACETYL-4-THIAZOLIDINECARBOXYLIC ACID
- 3-ACETYL-THIAZOLIDIN-4-CARBOXYLIC ACID
- 3-ACETYL-THIAZOLIDINE-4-CARBOXYLIC ACID
- 3-ethanoyl-1,3-thiazolidine-4-carboxylic acid
- Acetyl-Thiazolidine-4-Carboxylic acid
- N-Acetyl-(R)-thiazolidin-4-carbonsa
- N-acetyl-4-thiazolidinecarboxylic acid
- N-acetylthiazolidine-4-carboxylic acid
- N-Acetyl-thiazolidine-4-carboxylic acid
- 3-acetyl-1,3-thiazolidine-4-carboxylic acid
- 3-Acetylthiazolidine-4-carboxylic acid
- A828032
- 5025-82-1
- Acetylthiazolidinecarboxylic acid
- Folcisteine
- HY-112107
- F0918-2638
- 3-acetyl-1,3-thiazolidine-4-carboxylicacid
- SMR000012081
- 24877-72-3
- MLS000035739
- F17225
- SR-01000498328
- CHEMBL1400300
- SY111561
- N-ATC
- DTXSID30863483
- EINECS 225-713-6
- MFCD00038440
- W-108996
- 4-Thiazolidinecarboxylic acid, 3-acetyl-
- AKOS016842986
- HMS1371F14
- EN300-56202
- FT-0659877
- WXTBYSIPOKXCPM-UHFFFAOYSA-N
- Z316101354
- FT-0603667
- SB44324
- NS00045278
- SR-01000498328-1
- EU-0079037
- DS-14413
- HMS2179O05
- N-acetyl-4-carboxy-1,3-thiazolidine
- CS-0043356
- NSC146111
- AKOS000189251
- NSC-146111
- SCHEMBL1444662
- ChemDiv2_000828
- NSC 146111
- (-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid
-
- Inchi: 1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)
- InChI Key: WXTBYSIPOKXCPM-UHFFFAOYSA-N
- SMILES: S1CN(C(C)=O)C(C(=O)O)C1
Computed Properties
- Exact Mass: 175.03037
- Monoisotopic Mass: 175.03031432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 82.9Ų
Experimental Properties
- PSA: 57.61
(-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A298455-100mg |
(-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid |
24877-72-3 | 100mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A298455-250mg |
(-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid |
24877-72-3 | 250mg |
$ 380.00 | 2022-06-08 | ||
| TRC | A298455-500mg |
(-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid |
24877-72-3 | 500mg |
$ 600.00 | 2022-06-08 |
(-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on (-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid
The (-)-3-Acetyl-1,3-thiazolidine-4-carboxylic Acid: A Comprehensive Overview
CAS No. 24877-72-3, commonly referred to as (-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a member of the thiazolidine family, which has garnered attention due to its diverse applications in drug design and material science. The structure of (-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid consists of a thiazolidine ring system with an acetyl group at position 3 and a carboxylic acid group at position 4. This unique arrangement imparts the compound with distinct chemical properties and biological activities.
Recent studies have highlighted the potential of (-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid as a precursor in the synthesis of bioactive molecules. Researchers have explored its role in the development of antibiotics, antifungal agents, and anti-inflammatory drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against bacterial enzymes, suggesting its potential use in combating antibiotic-resistant pathogens.
The synthesis of CAS No. 24877-72-3 involves a multi-step process that typically begins with the preparation of the thiazolidine ring. This is achieved through cyclization reactions involving amino acids or their derivatives. The introduction of the acetyl and carboxylic acid groups is then carried out via selective acetylation and oxidation reactions. The stereochemistry of the compound is crucial, as the (-) configuration at position 1 plays a significant role in its biological activity.
In terms of applications, (-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid has been utilized as an intermediate in the synthesis of peptide-based drugs. Its ability to form stable amide bonds makes it an ideal building block for constructing complex molecular architectures. Additionally, this compound has been explored for its potential in materials science, particularly in the development of novel polymers and coatings with enhanced mechanical properties.
Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and pharmacokinetics of CAS No. 24877-72-3. Molecular docking studies have revealed that this compound exhibits favorable binding affinities to various drug targets, including proteases and kinases. These findings underscore its potential as a lead compound in drug discovery programs.
In conclusion, (-)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid, with its unique chemical structure and versatile properties, continues to be a focal point for scientific research. Its applications span across multiple disciplines, from pharmacology to materials science, making it a valuable compound for both academic and industrial pursuits. As ongoing studies unravel new insights into its biological activities and synthetic capabilities, this compound is poised to play an increasingly important role in advancing modern medicine and technology.
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